1-Phenylaziridine-2-carboxylic acid

X-ray crystallography absolute configuration chiral building block

Researchers often face regioselectivity challenges in aziridine ring-opening, where 3-aryl analogs fail to provide consistent C2/C3 ratios. 1-Phenylaziridine-2-carboxylic acid (≥95%) delivers a documented 10.5:1 C2 regioselectivity, enabling stereoselective synthesis of β-amino acid derivatives. • 10.5:1 C2 regioselectivity validated in ring-opening reactions • Serves as a privileged chiral building block for enantiopure S-carboxamides • Compatible with biocatalytic resolution via Rhodococcus erythropolis AJ270 Ideal for designing negative control compounds in aspartic protease studies.

Molecular Formula C9H9NO2
Molecular Weight 163.176
CAS No. 152494-07-0
Cat. No. B588571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylaziridine-2-carboxylic acid
CAS152494-07-0
Synonyms2-Aziridinecarboxylicacid,1-phenyl-(9CI)
Molecular FormulaC9H9NO2
Molecular Weight163.176
Structural Identifiers
SMILESC1C(N1C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C9H9NO2/c11-9(12)8-6-10(8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)
InChIKeyKBFIAIBUEXHQOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylaziridine-2-carboxylic Acid: Key Properties & Sourcing Specs


1-Phenylaziridine-2-carboxylic acid (C9H9NO2, MW 163.18) is a chiral, non-racemic aziridine-2-carboxylic acid derivative featuring a highly strained three-membered N-phenylaziridine ring fused with a carboxylic acid group . The inherent ring strain (approximately 60° bond angles) renders this compound exceptionally electrophilic, facilitating its primary application as a versatile chiral building block for the stereoselective synthesis of complex, nitrogen-containing molecular architectures . Procurements typically specify a purity of ≥95% . The definitive absolute stereochemistry of its methyl ester analog has been unequivocally established via X-ray crystallography, providing essential identity confirmation for research sourcing [1].

Chiral building block Strained aziridine ring enables electrophilic reactivity for stereoselective synthesis
Stereochemical identity Absolute configuration confirmed by X-ray crystallography
Specified purity Specified purity grade supports reproducible asymmetric synthesis workflows

1-Phenylaziridine-2-carboxylic Acid: Risks of Analog Substitution


Despite a common aziridine-2-carboxylate core, substituting 1-Phenylaziridine-2-carboxylic acid with close analogs like its 3-phenyl regioisomers or N-alkyl derivatives introduces significant, experimentally validated differences in both synthetic utility and biological activity. Critically, the 1-phenyl substitution pattern dictates a distinct C2/C3 regioselectivity ratio of 10.5:1 in ring-opening reactions, a feature not observed in its 3-aryl counterparts [1]. Furthermore, 1-alkyl-3-phenyl derivatives have been characterized as potent inhibitors of aspartic proteases (e.g., SAP2 Ki = 4.2 µM), whereas the 1-phenyl derivative exhibits a completely different interaction profile with these targets [2]. These disparities underscore that in silico or generic selection based solely on the core scaffold can lead to experimental failure, necessitating a detailed, data-driven approach to compound selection.

Regioselectivity shift 1-Phenyl vs 3-aryl substitution may alter C2/C3 ring-opening ratio, impacting synthetic route predictability.
Protease interaction divergence N-Alkyl-3-phenyl analogs inhibit aspartic proteases; the 1-phenyl derivative shows a different interaction profile, limiting substitution for enzyme studies.
Scaffold-based misselection Generic aziridine core selection ignores substitution-dependent reactivity, potentially leading to experimental failure.

Quantitative Evidence: 1-Phenylaziridine-2-carboxylic Acid vs. Analogs


Absolute Configuration Confirmed by X-Ray Crystallography

The absolute configuration of the methyl ester derivative of 1-phenylaziridine-2-carboxylic acid was unequivocally determined by single-crystal X-ray diffraction [1]. This provides definitive proof of stereochemical identity, in contrast to many other aziridine-2-carboxylic acid derivatives that are either racemic or whose absolute configuration is only tentatively assigned by optical rotation correlation.

Absolute Configuration
Reported
X-ray crystal structure (R1 = 0.053)
Stereochemical identity confirmed
Monoclinic, C2 space group; identity confirmation vs inferred analogs
X-ray crystallography absolute configuration chiral building block stereochemical identity

High C2 Regioselectivity in Ring-Opening Reactions

The 1-phenylaziridine-2-carboxamide derivative displays a high and specific regioselectivity of 10.5:1 for C2 vs. C3 ring-opening when treated with benzyl bromide [1]. This contrasts with the behavior of 3-arylaziridine-2-carboxylates, which exhibit different regiochemical outcomes due to altered electronic and steric environments [2].

Regioselectivity (C2:C3)
Head-to-head
10.5 : 1
Supports regioselectivity prediction
Reaction with benzyl bromide; 3-aryl analogs differ
ring-opening reaction regioselectivity chiral synthesis aziridinium intermediate

Distinct Interaction with Aspartic Proteases

While 1-alkyl-3-phenylaziridine-2-carboxylates are established pseudo-irreversible inhibitors of Candida albicans SAP2 (Ki = 4.2 µM) and mammalian cathepsin D (Ki values near or below 1 µM for the most active analogs) [1], the unsubstituted 1-phenylaziridine-2-carboxylic acid shows no significant inhibition of these enzymes under the same assay conditions [2]. This demonstrates a stark functional divergence despite a shared core structure.

SAP2 Inhibition
Head-to-head
No significant inhibition vs Ki 4.2 µM comparator
Context-dependent for protease studies
Cathepsin D assays show similar divergence
aspartic protease enzyme inhibition SAP2 cathepsin D

Documented Chemical Stability Profile

According to its Safety Data Sheet, 1-phenylaziridine-2-carboxylic acid is classified as chemically stable under recommended storage conditions . This is a baseline expectation, but the explicit GHS documentation provides a verifiable point of reference, contrasting with the potential for accelerated degradation or polymerization observed in some other highly strained aziridine analogs under similar conditions.

Chemical Stability
Data to verify
Reported stable under recommended storage
Supplier-reported; validate per protocol
Based on GHS classification, no published data
chemical stability storage conditions GHS classification

Validated Research Applications of 1-Phenylaziridine-2-carboxylic Acid


Stereospecific Ring-Opening for Enantiopure Amino Acid Derivatives

Leveraging the documented 10.5:1 C2 regioselectivity in ring-opening reactions [1], this compound serves as a privileged chiral building block for constructing diverse β-amino acid derivatives and substituted propanamides with high enantiomeric purity. This application is directly supported by the quantitative regioselectivity data provided in Section 3.

Negative Control Probes for Aspartic Protease Studies

Given its established lack of inhibitory activity against SAP2 and cathepsin D (Ki > 10-fold difference compared to active analogs) [1], 1-phenylaziridine-2-carboxylic acid is an ideal scaffold for designing negative control compounds. It enables researchers to confidently attribute observed biological effects to the N-alkyl-3-phenylaziridine series, rather than to non-specific interactions of the aziridine core.

Chiral Resolution and Stereochemical Studies via Biocatalysis

The compound and its derivatives are key substrates in biocatalytic studies using whole-cell catalysts like Rhodococcus erythropolis AJ270, which efficiently and enantioselectively produce highly enantiopure S-carboxamides and R-carboxylic acids [1]. This established protocol offers a green chemistry route to accessing both enantiomers in high purity, a critical advantage for downstream applications.

Application
Selection Property
Validation Focus
Enantiopure β-amino acid synthesis
Regioselectivity profile
Stereochemical outcome reproducibility
Aspartic protease selectivity studies
Target interaction profile
Non-inhibitory response verification
Biocatalytic enantiomer resolution
Substrate enantioselectivity
Enantiomeric purity and yield

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